Technical Monograph: N-(3-Bromophenyl)benzamide
Technical Monograph: N-(3-Bromophenyl)benzamide
Executive Summary
N-(3-Bromophenyl)benzamide (CAS 10286-85-8) is a halogenated benzanilide derivative serving as a critical intermediate in medicinal chemistry. Characterized by a central amide linker connecting a phenyl ring and a 3-bromophenyl moiety, this compound acts as a versatile scaffold. Its meta-bromo substituent provides a regioselective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of libraries for kinase inhibition, histone deacetylase (HDAC) modulation, and nuclear receptor targeting.
This guide provides a validated synthesis protocol, physicochemical characterization, and a structural analysis of its utility in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Identity Data[2][6][8]
| Property | Description |
| CAS Number | 10286-85-8 |
| IUPAC Name | N-(3-Bromophenyl)benzamide |
| Synonyms | 3'-Bromobenzanilide; N-(3-Bromophenyl)benzenecarboxamide |
| Molecular Formula | C₁₃H₁₀BrNO |
| Molecular Weight | 276.13 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
| InChI Key | FYUPCXSVODCKMV-UHFFFAOYSA-N |
Physical Properties
| Parameter | Value / Description | Notes |
| Appearance | White to off-white crystalline solid | Typical of benzanilides. |
| Melting Point | Not widely standardized in commercial catalogs; structurally analogous benzanilides typically melt between 130–150 °C . | Experimental verification required. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, and Ethyl Acetate. | Insoluble in water. |
| Partition Coeff. | LogP ≈ 3.3 (Predicted) | Lipophilic nature due to aromatic rings and halogen. |
Synthesis Protocol: Nucleophilic Acyl Substitution
The most robust method for synthesizing N-(3-Bromophenyl)benzamide is the Schotten-Baumann reaction or a variation using anhydrous organic solvents (e.g., Dichloromethane) with a tertiary amine base. This protocol favors the anhydrous approach for higher purity and ease of workup in a research setting.
Reaction Scheme
The synthesis involves the acylation of 3-bromoaniline with benzoyl chloride in the presence of a base (Triethylamine) to neutralize the generated HCl.
Figure 1: Mechanistic pathway for the synthesis of N-(3-Bromophenyl)benzamide via nucleophilic acyl substitution.
Detailed Experimental Procedure
Reagents:
-
3-Bromoaniline (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (or under N₂ atmosphere), dissolve 3-bromoaniline (10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Acylation: Dropwise, add Benzoyl Chloride (11 mmol) over 10–15 minutes. The reaction is exothermic; maintain temperature < 5 °C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The spot for 3-bromoaniline should disappear.
-
Workup:
-
Dilute the reaction mixture with DCM (50 mL).
-
Acid Wash: Wash with 1M HCl (2 × 30 mL) to remove unreacted amine and Et₃N.
-
Base Wash: Wash with saturated NaHCO₃ (2 × 30 mL) to remove unreacted benzoyl chloride (hydrolyzed to benzoic acid) and residual acid.
-
Brine Wash: Wash with saturated NaCl solution (1 × 30 mL).
-
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude solid.
-
Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexanes to obtain pure N-(3-Bromophenyl)benzamide as white crystals.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral data should be verified.
Proton NMR (¹H NMR) Prediction
Solvent: DMSO-d₆, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.35 | Singlet (s) | 1H | Amide N-H |
| 8.08 | Triplet (t) | 1H | H-2' (3-Bromophenyl, ortho to N/Br) |
| 7.95 | Doublet (d) | 2H | Benzoyl ortho protons |
| 7.70 | Doublet (d) | 1H | H-6' (3-Bromophenyl, ortho to N) |
| 7.50 – 7.65 | Multiplet (m) | 3H | Benzoyl meta/para protons |
| 7.30 – 7.40 | Multiplet (m) | 2H | H-4', H-5' (3-Bromophenyl) |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Observed Mass:
-
[M+H]⁺ = 276.0 and 278.0
-
Pattern: A characteristic 1:1 doublet ratio is observed due to the naturally occurring isotopes of Bromine (⁷⁹Br and ⁸¹Br).
-
Applications in Drug Discovery
The meta-bromo position of CAS 10286-85-8 renders it a "privileged structure" for further elaboration. It is rarely the final drug but rather a high-value intermediate.
Functionalization Workflow
Figure 2: Downstream synthetic utility of the N-(3-Bromophenyl)benzamide scaffold.
Biological Context
Benzanilides are pharmacophores found in various bioactive molecules. The 3-bromo derivative is specifically used to:
-
Probe Binding Pockets: The bromine atom serves as a hydrophobic anchor or a halogen-bond donor in protein-ligand interaction studies.
-
Library Generation: It acts as a precursor for synthesizing libraries of N-aryl-1,2,4-triazole analogs and other heterocyclic hybrids tested for anticancer activity (e.g., against MCF-7 or HeLa cell lines).
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10286-85-8, N-(3-Bromophenyl)benzamide. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Schotten-Baumann mechanism).
